molecular formula C8H13NO2 B12804797 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- CAS No. 68384-86-1

1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl-

Katalognummer: B12804797
CAS-Nummer: 68384-86-1
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: ZVASUUPGCSCIIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 1,5-hexadiyne with ammonium carbonate in the presence of ethanol, leading to the formation of 2,5-dimethyl-1H-pyrrole, which can then be further modified to introduce the hydroxymethyl groups at the 2 and 3 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- exerts its effects involves interactions with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pyrrole ring structure allows for aromatic stabilization, making it a versatile intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole-2,3-dimethanol, 1,5-dimethyl- can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

68384-86-1

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

[2-(hydroxymethyl)-1,5-dimethylpyrrol-3-yl]methanol

InChI

InChI=1S/C8H13NO2/c1-6-3-7(4-10)8(5-11)9(6)2/h3,10-11H,4-5H2,1-2H3

InChI-Schlüssel

ZVASUUPGCSCIIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1C)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.